molecular formula C8H15NO2 B1346257 2-Amino-3-cyclopentylpropanoic acid CAS No. 5455-46-9

2-Amino-3-cyclopentylpropanoic acid

Cat. No.: B1346257
CAS No.: 5455-46-9
M. Wt: 157.21 g/mol
InChI Key: KDYAKYRBGLKMAK-UHFFFAOYSA-N
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Description

2-Amino-3-cyclopentylpropanoic acid, also known as ®-2-Amino-3-cyclopentylpropanoic acid, is a compound with the molecular weight of 157.21 . It is also referred to as 3-Cyclopentane-D-alanine . The compound is stored in a dark place, sealed in dry, at room temperature .


Synthesis Analysis

The synthesis of this compound could potentially involve the amination of alpha-bromocarboxylic acids . The bromoacids, in turn, are conveniently prepared from carboxylic acids by reaction with Br2 + PCl3 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H15NO2 . The InChI code for this compound is 1S/C8H15NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m1/s1 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 157.21 . The compound is stored at room temperature, in a dark place, and in a sealed, dry environment .

Scientific Research Applications

Bioavailability and Pharmacokinetics

  • Bioavailability in Primates : Research on a similar compound, 2-Amino-3-(methylamino)-propanoic acid (BMAA), a low potency excitatory amino acid present in the cycad plant, shows high oral bioavailability in primates. This research suggests that oral administration of such amino acids results in significant absorption into the systemic circulation, relevant for understanding the pharmacokinetics of similar compounds like 2-Amino-3-cyclopentylpropanoic acid (Duncan et al., 1992).

Protein Stability

  • Unnatural Amino Acid Mutagenesis : Studies utilizing unnatural amino acids, including S-2-amino-3-cyclopentylpropanoic acid, have been conducted to probe protein stability. These studies help in understanding how changes in side chain structure, such as those introduced by this compound, can affect protein stability, highlighting its potential in protein engineering and structural biology (Mendel et al., 1992).

Synthesis and Chemical Properties

  • Synthesis of Novel Compounds : A study on the synthesis of 2-amino-3-cyclopropylbutanoic acid, a compound structurally similar to this compound, demonstrates the potential for synthesizing novel plant growth regulators. This indicates the usefulness of this compound in developing new bioactive molecules (Morimoto et al., 2002).

  • Facile Synthesis Techniques : The synthesis of derivatives such as 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile highlights the chemical reactivity and potential applications of amino acids like this compound in organic chemistry and drug development (Elkholy & Morsy, 2006).

Neurotoxicity and Environmental Impact

  • Neurotoxicity and Environmental Exposure : Research on BMAA, which shares a similar structural motif with this compound, has implications for understandingthe environmental and health impacts of such compounds. The neurotoxicity and potential link to diseases like ALS emphasize the importance of studying these amino acids to assess their environmental and health risks (Duncan et al., 1991).

Chemical Synthesis and Applications

  • Cyclopropanation Techniques : Techniques involving cyclopropanation of amino acids, as studied in the context of 2-aminoacrylates, provide insights into the synthesis of cyclopropane α-amino acid esters. These methods have implications for the synthesis of compounds like this compound, which can be useful in various chemical and pharmaceutical applications (Zhu et al., 2016).

Solubility and Chemical Behavior

  • Solubility Studies : Research on the solubility of related amino acids, like 2-amino-3-methylbenzoic acid, can provide valuable information on the solubility behavior of this compound in various solvents. Such studies are essential for its purification and application in different chemical processes (Zhu et al., 2019).

Safety and Hazards

The compound is associated with several safety precautions. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is advised .

Properties

IUPAC Name

2-amino-3-cyclopentylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYAKYRBGLKMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5455-46-9
Record name Cyclopentanealanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23350
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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